N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S/c1-7-11(21-6-14-7)12(19)13-5-9-16-15-8-3-4-10(20-2)17-18(8)9/h3-4,6H,5H2,1-2H3,(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMNZHWJJVFFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins involved in cell division, such as the cell division protein zipa in escherichia coli and its homolog in shigella flexneri.
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological activities, and relevant research findings.
Compound Overview
- Molecular Formula : C13H14N6O2
- Molecular Weight : 286.29 g/mol
- CAS Number : 2034371-74-7
The compound features a unique structure that combines a triazolo-pyridazine moiety with a thiazole-5-carboxamide group. This structural diversity suggests a range of potential biological activities.
Antitumor Activity
Research has indicated that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance:
- In Vitro Studies : A study assessed the antitumor activity of derivatives of triazolo compounds against various cancer cell lines including leukemia, non-small cell lung cancer, and breast cancer. The derivatives demonstrated notable cytotoxic effects with IC50 values indicating efficacy in inhibiting cell proliferation .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, compounds similar to this compound were shown to significantly inhibit the c-Met kinase activity, which plays a crucial role in cancer progression .
Cytotoxicity Assessment
The cytotoxic effects of this compound have been evaluated using various assays:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| A549 | 1.06 ± 0.16 | Effective against lung cancer cells |
| MCF-7 | 1.23 ± 0.18 | Effective against breast cancer cells |
| HeLa | 2.73 ± 0.33 | Effective against cervical cancer cells |
These values indicate that the compound possesses significant cytotoxic activity against multiple cancer types, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications in cancer therapy:
- Synthesis and Evaluation : A study synthesized various triazolo derivatives and evaluated their antitumor activity across 60 different cancer cell lines using the sulforhodamine B assay. The results indicated that certain derivatives exhibited high levels of antineoplastic activity, making them promising candidates for further development .
- Enzymatic Activity : The enzymatic activities of compounds similar to this compound were tested against c-Met kinase with positive results indicating potential for targeted therapy in cancers where c-Met is overexpressed .
Scientific Research Applications
Anticancer Applications
Research indicates that this compound exhibits significant anticancer activity through various mechanisms:
- Inhibition of Oncogenes : The compound interacts with bromodomain and extraterminal (BET) proteins, inhibiting oncogenes such as c-Myc. This action downregulates signaling pathways crucial for tumor growth and metastasis .
- Cytotoxic Effects : In vitro studies have demonstrated that derivatives of the compound show strong cytotoxic effects against various cancer cell lines. For example:
- Kinase Inhibition : Specific derivatives have been evaluated for their inhibitory activity against kinases like c-Met and Pim-1, which are important targets in cancer therapy. One derivative exhibited an IC50 of 0.163 μM against c-Met .
Enzyme Inhibition
The compound has shown promise as an inhibitor for several enzymes linked to inflammatory and autoimmune diseases. Its multifaceted pharmacological profile suggests potential applications in treating conditions beyond cancer:
- Enzyme Targets : Research indicates that the compound can inhibit enzymes involved in inflammatory pathways, which may lead to therapeutic options for autoimmune disorders .
Antimicrobial Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide has also been studied for its antimicrobial properties:
- Antifungal Activity : The compound has been evaluated against various strains of fungi, showing efficacy that surpasses traditional antifungal agents like fluconazole .
- Mechanism of Action : The structural features of the compound contribute to its ability to disrupt fungal cell membranes or inhibit critical metabolic pathways within fungal cells .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- Study on Anticancer Activity : A comprehensive study revealed that derivatives of the compound exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer cell lines .
- Antimicrobial Efficacy : Research highlighted that certain derivatives showed significant antimicrobial activity against resistant strains of bacteria and fungi, indicating potential for development into new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Triazolopyridazine Cores
2.1.1. 4-(6-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[4-(4-Pyridinyl)-1,3-Thiazol-2-yl]Butanamide This compound () shares the 6-methoxy-triazolopyridazine core but differs in linker length (butanamide vs. methylene) and substituents (4-pyridinyl-thiazole vs. 4-methylthiazole).
2.1.2. Vebreltinib (6-(1-Cyclopropyl-1H-Pyrazol-4-yl)-3-[Difluoro(6-Fluoro-2-Methyl-2H-Indazol-5-yl)Methyl][1,2,4]Triazolo[4,3-b]Pyridazine)
Vebreltinib () is a clinical-stage tyrosine kinase inhibitor with a triazolopyridazine core. Unlike the target compound, it incorporates a difluoro-indazole substituent and a cyclopropyl-pyrazole group. These modifications confer selectivity for MET kinase, highlighting how peripheral substituents on the triazolopyridazine scaffold dictate target specificity .
Functional Analogues with Thiazole-Carboxamide Moieties
2.2.1. 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxamide Derivatives
describes analogs with a 4-methylthiazole-5-carboxamide group linked to pyridinyl rings. These compounds exhibit antiproliferative activity, with IC50 values in the low micromolar range. The absence of the triazolopyridazine core reduces kinase inhibition but retains cytotoxicity, suggesting the thiazole-carboxamide moiety alone contributes to cell viability disruption .
2.2.2. N-Substituted 2-(4-Pyridinyl)Thiazole Carboxamides These derivatives () are optimized for thrombin inhibition and fibrinogen receptor antagonism. Replacement of the benzamidine group with triazolopyridazine (as in ) shifts activity from antithrombotic to antiproliferative, underscoring the critical role of the heterocyclic core in modulating biological pathways .
Table 1: Key Comparative Data
Q & A
Q. Q1. What synthetic routes are available for preparing N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis involves multi-step heterocyclic assembly. Key steps include:
- Step 1 : Condensation of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in toluene using NaH as a base to form ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate .
- Step 2 : Cyclization with hydrazine hydrate to yield pyrazole intermediates.
- Step 3 : Formation of triazole-thiadiazole cores via reaction with aromatic carboxylic acids in phosphorus oxychloride .
Optimization : Adjusting reaction temperature (e.g., 80–100°C for cyclization), solvent polarity (DMF vs. toluene), and stoichiometric ratios (e.g., 1.1:1 molar ratio for thiol-carboxylic acid coupling) improves yield .
Q. Q2. How are structural and purity characteristics validated for this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Analysis :
Advanced Research Questions
Q. Q3. How do molecular docking studies predict the interaction of this compound with biological targets like 14α-demethylase (CYP51), and what contradictions arise between computational and experimental data?
Methodological Answer:
- Docking Protocol :
- Contradictions :
- Computational models may overestimate binding affinity due to rigid-backbone assumptions. For example, predicted ΔG = -9.2 kcal/mol may not correlate with in vitro IC50 values (e.g., >50 μM in antifungal assays).
- Resolution : Validate docking results with alanine-scanning mutagenesis or isothermal titration calorimetry (ITC) to assess binding thermodynamics .
*Q4. What strategies resolve discrepancies in biological activity between N-((6-methoxy-triazolo...) derivatives and their structural analogs? Methodological Answer:
- Case Study : Fluorine- or piperazine-substituted analogs (e.g., compound 5d in ) show enhanced antifungal activity (IC50 = 8.7 μM) compared to methoxy derivatives (IC50 = 32 μM).
- Strategies :
- SAR Analysis : Compare logP values (e.g., methoxy: 2.1 vs. piperazine: 1.3) to assess membrane permeability .
- Metabolic Stability : Use microsomal assays (e.g., human liver microsomes) to identify labile groups (e.g., methylthiazole vs. phenylthiazole).
- Crystallography : Resolve co-crystal structures to verify binding poses of high- vs. low-activity analogs .
Q. Q5. How can substituent modifications (e.g., R-group variations on the triazole-thiadiazole core) enhance pharmacological properties while maintaining synthetic feasibility?
Methodological Answer:
- Substituent Screening :
- Case Example :
Q. Q6. What analytical techniques are critical for detecting degradation products or by-products during scale-up synthesis?
Methodological Answer:
- LC-MS/MS : Identify by-products (e.g., des-methyl analogs or oxidized thiazoles) with m/z shifts (e.g., +16 Da for oxidation).
- Stability Studies :
Q. Q7. How do solvent and catalyst choices influence regioselectivity in triazole-thiadiazole ring formation?
Methodological Answer:
- Solvent Effects :
- Catalysts :
Q. Q8. What computational tools are recommended for predicting ADMET properties of this compound?
Methodological Answer:
- ADMET Prediction :
Q. Q9. How can contradictions between in silico and in vitro antioxidant activity data be reconciled?
Methodological Answer:
- Case Study : Docking predicts strong radical-scavenging (e.g., binding to SOD1 active site), but DPPH assays show low activity (IC50 > 100 μM).
- Resolution :
Q. Q10. What methodologies validate the antifungal mechanism beyond docking (e.g., CYP51 inhibition assays)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
